A Technical Guide to the Physical Properties of Cycloheptanemethylamine
A Technical Guide to the Physical Properties of Cycloheptanemethylamine
Introduction
Cycloheptanemethylamine (CAS No. 4448-77-5), a primary amine featuring a seven-membered cycloalkane ring, is a versatile building block in modern chemistry.[1] Its utility spans the development of agrochemicals, pharmaceutical intermediates, and dyestuffs.[1] For researchers, scientists, and drug development professionals, a comprehensive understanding of its physical properties is not merely academic; it is a foundational necessity. These properties govern everything from reaction kinetics and purification strategies to formulation, bioavailability, and safety protocols.[2][3]
This guide provides an in-depth analysis of the core physical characteristics of Cycloheptanemethylamine. Moving beyond a simple tabulation of data, we will explore the causality behind experimental choices for determining these properties, address discrepancies in reported literature values, and outline standardized protocols. This approach is designed to equip the laboratory professional with the field-proven insights necessary for effective and safe utilization of this compound.
Chemical Identity
A precise understanding of a compound begins with its fundamental identifiers. These data points are critical for accurate documentation, database searches, and regulatory compliance.
Physicochemical Properties: A Quantitative Overview
The physical properties of a compound dictate its behavior in both laboratory and biological systems. For drug development professionals, parameters like solubility and density are critical predictors of a candidate's pharmacokinetic profile.[1][2] For the synthetic chemist, properties such as boiling point and flash point are paramount for purification and safe handling.[3]
The following table summarizes the key physical properties of Cycloheptanemethylamine as reported in scientific and commercial literature.
| Property | Reported Value(s) | Source(s) |
| Physical State | Liquid at standard conditions | [1] |
| Boiling Point | 98-101 °C @ 35 mmHg (4.67 kPa) 102.5 °C @ 35 Torr (4.67 kPa) | [1][4] [2] |
| Density | 0.884 g/cm³ 0.8893 g/cm³ @ 25 °C | [1] [2] |
| Refractive Index | 1.474 1.456 | [1][4] [2] |
| Flash Point | 70 °C (158 °F) [Closed Cup] 51.7 ± 13.3 °C | [1][4] [2] |
| Water Solubility | Poorly miscible or difficult to mix | [1][2][4] |
| Sensitivity | Air Sensitive | [1][4] |
Analysis of Physicochemical Data and Discrepancies
As a Senior Application Scientist, it is crucial to recognize that literature values for physical properties are not always absolute. The variances observed in the table above are common and highlight the importance of critical data evaluation.
Trustworthiness through Scrutiny: The discrepancies in boiling point, density, refractive index, and flash point likely stem from two primary factors:
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Sample Purity: The presence of impurities, even in small amounts, can significantly alter a compound's physical properties.[5][8] For instance, a more volatile impurity would lower the observed boiling point and flash point, while a less volatile, denser impurity could elevate the density. The designation of ">98%" purity by some suppliers indicates the potential for up to 2% of other substances to be present.[4]
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Experimental Conditions: Minor variations in experimental setup can lead to different results. Boiling point is highly dependent on pressure, and while the reported values are at a reduced pressure of 35 mmHg/Torr, slight inaccuracies in pressure measurement can shift the temperature reading.[9] Similarly, refractive index and density are temperature-dependent; the value of 0.8893 g/cm³ is specified at 25 °C, while others may have been measured at ambient or other standard temperatures.[2]
Expertise in Application: When utilizing this compound in a sensitive application, such as quantitative structure-activity relationship (QSAR) modeling or formulation development, it is best practice to experimentally verify the properties of the specific batch in use. For routine synthetic applications, the provided ranges offer a reliable guide for process design (e.g., setting distillation parameters).
Standardized Experimental Protocols
To ensure data reliability and reproducibility, standardized methods are employed for the determination of physical properties. The Organisation for Economic Co-operation and Development (OECD) provides a set of internationally recognized guidelines for the testing of chemicals.[10]
Determination of Boiling Point (OECD Guideline 103)
The boiling point is a critical parameter for distillation-based purification and for assessing a substance's volatility.
Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[9] Since Cycloheptanemethylamine's boiling point is determined at reduced pressure to prevent potential decomposition at higher temperatures, a dynamic method is often employed.
Step-by-Step Methodology (Dynamic Method):
-
Apparatus Setup: A sample of the liquid is placed in a heating tube equipped with a thermometer and a capillary tube for introducing an inert gas (e.g., nitrogen) below the liquid surface. The system is connected to a manometer and a vacuum pump.
-
Pressure Adjustment: The pressure within the apparatus is reduced to the desired level (e.g., 35 mmHg).
-
Heating: The sample is heated gently with constant stirring.
-
Observation: A fine stream of gas bubbles is passed through the liquid. The temperature at which a continuous stream of bubbles emerges from the capillary is recorded along with the corresponding pressure.
-
Data Recording: This process is repeated across a range of pressures to establish a vapor pressure curve. The boiling point at a specific pressure is the temperature at which the measured vapor pressure equals that pressure.[5][9]
Causality: This method is chosen for its precision and its applicability to determining vapor pressure simultaneously. It avoids localized overheating, which can be an issue with simpler distillation methods, providing a more accurate equilibrium temperature.[5]
Determination of Density (OECD Guideline 109)
Density is a fundamental physical property used for substance characterization and for converting mass to volume.
Principle: Density is the mass of a substance per unit volume ( kg/m ³ or g/cm³).[6][11] For liquids like Cycloheptanemethylamine, an oscillating densitometer is a precise and common method.
Step-by-Step Methodology (Oscillating Densitometer):
-
Calibration: The instrument, which contains a U-shaped oscillating tube, is calibrated using two substances of known density, typically dry air and pure water.
-
Sample Introduction: A small, bubble-free aliquot of Cycloheptanemethylamine is introduced into the thermostatically controlled tube (e.g., set to 25.0 ± 0.1 °C).
-
Measurement: The instrument electronically excites the tube, causing it to oscillate. The frequency of this oscillation is dependent on the total mass of the tube and its contents.
-
Calculation: The instrument measures the oscillation period and, based on the calibration data, calculates the density of the sample.[6][11]
Causality: This method is highly accurate, requires only a small sample volume, and allows for precise temperature control, which is critical as density is temperature-dependent.[12]
Determination of Refractive Index (ASTM D1747)
The refractive index is a measure of how light propagates through a substance and is a valuable tool for identification and purity assessment.
Principle: Refractive index is the ratio of the velocity of light in a vacuum (or air) to its velocity in the substance.[4][13] It is typically measured using a refractometer (e.g., an Abbé refractometer).
Step-by-Step Methodology:
-
Instrument Calibration: The refractometer is calibrated using a standard of known refractive index, such as distilled water.
-
Temperature Control: The prisms of the refractometer are brought to a constant, specified temperature (e.g., 20.0 °C) using a circulating water bath.
-
Sample Application: A few drops of Cycloheptanemethylamine are placed on the surface of the lower prism.
-
Measurement: The prisms are closed, and the user looks through the eyepiece, adjusting the instrument until the dividing line between the light and dark fields is sharp and centered on the crosshairs.
-
Reading: The refractive index is read directly from the instrument's scale.[13][14]
Causality: The choice of a high-quality refractometer with precise temperature control is paramount because the refractive index is sensitive to both temperature and the wavelength of light used (typically the sodium D-line, 589 nm). This method is rapid, non-destructive, and highly sensitive to impurities.[15]
Integrated Characterization Workflow
The determination of physical properties should follow a logical sequence. For a novel or newly received compound, a systematic workflow ensures that all critical data is captured efficiently and safely.
Caption: Workflow for the physical characterization of Cycloheptanemethylamine.
Conclusion
The physical properties of Cycloheptanemethylamine are defining characteristics that are indispensable for its safe handling, effective application, and successful integration into drug discovery and development pipelines. As demonstrated, the reported values can vary, underscoring the necessity for a scientist to approach literature data with a critical perspective and to understand the standardized protocols behind their determination. By grounding experimental work in robust, validated methodologies such as the OECD and ASTM guidelines, researchers can ensure the integrity of their results and accelerate their research and development objectives.
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OECD (1995). Test No. 109: Density of Liquids and Solids. OECD Guidelines for the Testing of Chemicals, Section 1.
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ASTM International. (2019). D1747-99(2019) Standard Test Method for Refractive Index of Viscous Materials.
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